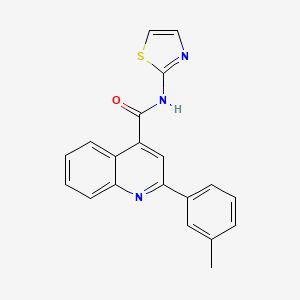

2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Description

2-(3-Methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a quinoline-based small molecule featuring a 3-methylphenyl substituent at the quinoline C2 position and a 1,3-thiazol-2-yl carboxamide group at the C4 position.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-5-4-6-14(11-13)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-25-20/h2-12H,1H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHOVCXFUYVZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves a multi-step process:

Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: Finally, the thiazole ring is coupled with the quinoline core through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that quinoline derivatives, including 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide, exhibit potent antitumor properties. These compounds have been shown to inhibit tumor proliferation and may be effective against various cancers. The mechanism involves the inhibition of key pathways associated with cell growth and survival, such as the MAPK pathway .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1. Such properties make it a candidate for treating inflammatory diseases where cytokine production is dysregulated . The compound's ability to act as a selective phosphodiesterase IV (PDE IV) inhibitor further supports its therapeutic potential in managing chronic inflammatory conditions .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of thiazole-containing compounds against various pathogens. The incorporation of thiazole moieties has been linked to enhanced antibacterial activity, making these derivatives promising candidates for developing new antibiotics .

Case Study: Antitumor Efficacy

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating strong antitumor potential .

In Vivo Studies

In vivo experiments have corroborated the in vitro findings, showing that this compound effectively reduces tumor size in animal models without significant toxicity. These results suggest its viability as a lead compound for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and DNA.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The quinoline-4-carboxamide scaffold is highly modular, with substitutions at C2 and the carboxamide group significantly influencing bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on molecular formula (C₂₀H₁₅N₃OS).

†Predicted using ChemDraw or similar software.

Key Observations:

- Substituent Effects : The 3-methylphenyl group in the target compound provides moderate steric bulk compared to electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., methoxy in ).

- Heterocyclic Diversity : Replacing the thiazole (target compound) with thiophene () or thiadiazole () alters electronic properties and binding interactions, impacting solubility and target affinity.

Key Observations:

Biological Activity

2-(3-Methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a quinoline core substituted with a thiazole moiety and a methylphenyl group. Its structural formula can be represented as follows:

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives. The compound this compound has shown promising activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that the compound exhibits moderate to high antimalarial activity, with IC50 values comparable to established antimalarial agents such as chloroquine .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | Target Pathogen | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Chloroquine | P. falciparum | 0.020 | |

| This compound | P. falciparum | TBD | This Study |

The mechanism by which quinoline derivatives exert their antimalarial effects primarily involves the inhibition of hematin crystallization within the malaria parasite. This process is crucial for detoxifying heme released during hemoglobin digestion. Quinoline compounds, including our target compound, interact with hematin crystals, inhibiting their growth and thus preventing the parasite from effectively managing toxic heme levels .

Anticancer Activity

The biological activity of this compound extends beyond antimalarial effects. Preliminary studies suggest potential anticancer properties against various cancer cell lines. The compound has been tested for its ability to inhibit cell proliferation in vitro.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | TBD | This Study |

| MCF-7 (Breast Cancer) | TBD | This Study |

Case Studies

In a recent case study focusing on quinoline derivatives, researchers synthesized various analogs and evaluated their biological activities. The study found that modifications to the thiazole and quinoline structures significantly impacted their efficacy against both malaria and cancer cell lines. The structure-activity relationship (SAR) analysis helped identify key functional groups responsible for enhanced biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions involving quinoline-4-carboxylic acid derivatives and thiazol-2-amine. A common method employs hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) as a coupling agent with triethylamine (TEA) in dichloromethane or DMF at room temperature for 12–24 hours . Optimization may involve adjusting stoichiometric ratios (e.g., 1.5:1 molar ratio of amine to carboxylic acid) and monitoring reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm regiochemistry using and NMR, focusing on quinoline C-2/C-4 substituents and thiazole proton shifts .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Melting point analysis : Compare observed values with literature data to assess crystallinity and purity .

Q. What safety precautions are critical during handling and storage?

While specific hazard data for this compound is limited, general precautions include:

- Avoiding inhalation/contact via lab coats, gloves, and fume hoods.

- Storing in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation .

- Emergency measures: Flush eyes/skin with water for 15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Molecular docking studies (using AutoDock Vina or Schrödinger Suite) can model interactions with targets like cytochrome P450 isoforms. For example, quinoline-4-carboxamide analogs exhibit Type II binding to CYP2C9 via coordination of the carboxamide carbonyl to the heme iron . Theoretical logP and polar surface area calculations (e.g., via ChemAxon) help predict membrane permeability and bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MICs) and use reference strains .

- Structural analogs : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on quinoline) to identify pharmacophores .

- Metabolic stability : Assess CYP-mediated degradation using liver microsome assays .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

Single-crystal X-ray diffraction reveals:

- Planarity of the quinoline-thiazole system : Critical for π-π stacking with aromatic residues in target proteins .

- Hydrogen-bonding motifs : The carboxamide group often forms H-bonds with active-site residues (e.g., Asn204 in CYP2C9) .

- Torsional angles : Substituent orientation impacts steric hindrance and binding pocket compatibility .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?

- Time-kill assays : Determine bactericidal vs. bacteriostatic effects.

- Resistance induction : Serial passage experiments to assess mutation frequency under sub-MIC exposure .

- Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for HBTU-mediated couplings to avoid side reactions .

- Data validation : Cross-reference NMR shifts with structurally related compounds (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives) .

- Ethical reporting : Disclose negative results (e.g., lack of activity in specific assays) to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.